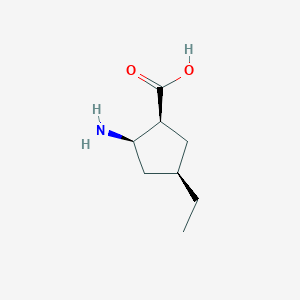![molecular formula C33H57N4O6P B13153134 diazanium;[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] phosphate](/img/structure/B13153134.png)
diazanium;[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diazanium;[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] phosphate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an octadec-9-enoyl group, a pyridin-2-ylmethoxy group, and a phosphate group, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diazanium;[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] phosphate involves multiple steps, including the formation of the octadec-9-enoyl group, the attachment of the pyridin-2-ylmethoxy group, and the incorporation of the phosphate group. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Formation of Octadec-9-enoyl Group: This step involves the reaction of octadec-9-enoic acid with an appropriate amine under dehydrating conditions to form the amide bond.
Attachment of Pyridin-2-ylmethoxy Group: This step requires the reaction of a pyridin-2-ylmethanol derivative with a suitable phenylpropyl intermediate under basic conditions.
Incorporation of Phosphate Group: The final step involves the phosphorylation of the intermediate compound using a phosphorylating agent such as phosphorus oxychloride or phosphoric acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the octadec-9-enoyl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can occur at the amide bond or the pyridin-2-ylmethoxy group, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions, especially at the phosphate group, where nucleophiles can replace the phosphate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines are commonly employed in substitution reactions.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Diazanium;[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] phosphate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Studied for its potential role in cellular signaling pathways and as a probe for investigating biological processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of diazanium;[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biochemical processes. For example, it may inhibit or activate certain enzymes, alter gene expression, or interfere with cellular signaling pathways.
類似化合物との比較
Similar Compounds
Diazanium;[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] sulfate: Similar structure but with a sulfate group instead of a phosphate group.
Diazanium;[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] nitrate: Similar structure but with a nitrate group instead of a phosphate group.
Uniqueness
The uniqueness of diazanium;[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] phosphate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phosphate group, in particular, may enhance its solubility, stability, and reactivity compared to similar compounds with different substituents.
特性
分子式 |
C33H57N4O6P |
|---|---|
分子量 |
636.8 g/mol |
IUPAC名 |
diazanium;[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] phosphate |
InChI |
InChI=1S/C33H51N2O6P.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-33(36)35-31(28-41-42(37,38)39)26-29-21-23-32(24-22-29)40-27-30-19-17-18-25-34-30;;/h9-10,17-19,21-25,31H,2-8,11-16,20,26-28H2,1H3,(H,35,36)(H2,37,38,39);2*1H3/b10-9-;;/t31-;;/m1../s1 |
InChIキー |
LJGDSLPLEQGNPI-HCTPFFMTSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=N2)COP(=O)([O-])[O-].[NH4+].[NH4+] |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=N2)COP(=O)([O-])[O-].[NH4+].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4',5-Difluoro-[1,1'-biphenyl]-2-ol](/img/structure/B13153056.png)


![4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butanoic acid](/img/structure/B13153066.png)



![2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol](/img/structure/B13153102.png)

![3-amino-N-[(2Z)-1-methylpyrrolidin-2-ylidene]benzene-1-sulfonamide](/img/structure/B13153114.png)

![3-[(4-Fluorobenzyl)amino]propanoic acid](/img/structure/B13153132.png)

